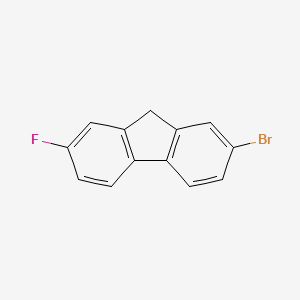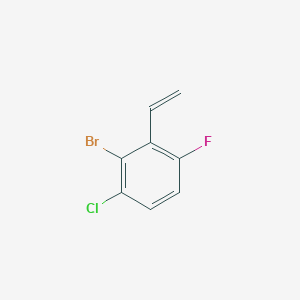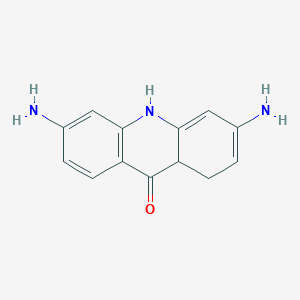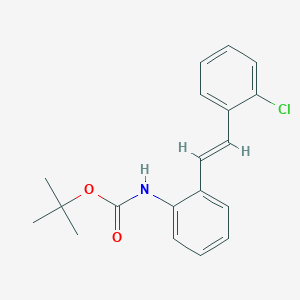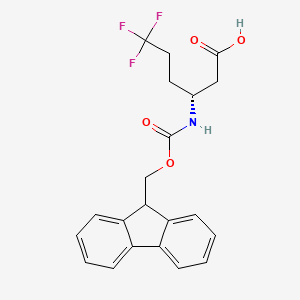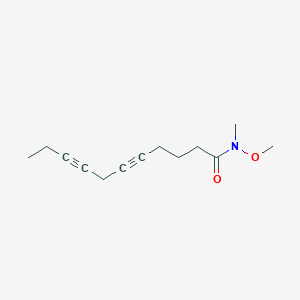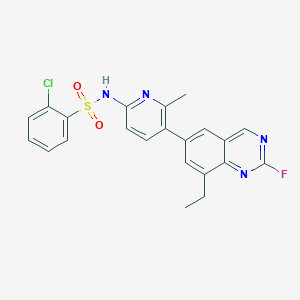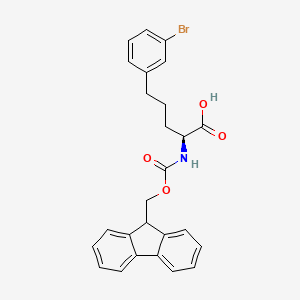
8-Chloroquinolin-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinolin-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S and a molecular weight of 311.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Chloroquinolin-2-yl trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic anhydride with 5-chloro-8-hydroxyquinoline . The reaction typically involves the following steps:
- Dissolve 5-chloro-8-hydroxyquinoline in an appropriate solvent such as dichloromethane.
- Add trifluoromethanesulfonic anhydride to the solution.
- Stir the reaction mixture at a controlled temperature, usually around room temperature, for a specific period.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions with appropriate adjustments for larger volumes and industrial equipment.
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinolin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
Scientific Research Applications
8-Chloroquinolin-2-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-chloroquinolin-2-yl trifluoromethanesulfonate and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in pathogens, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl trifluoromethanesulfonate: A closely related compound with similar chemical properties and applications.
8-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group instead of the trifluoromethanesulfonate group.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and properties
Properties
Molecular Formula |
C10H5ClF3NO3S |
|---|---|
Molecular Weight |
311.67 g/mol |
IUPAC Name |
(8-chloroquinolin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-7-3-1-2-6-4-5-8(15-9(6)7)18-19(16,17)10(12,13)14/h1-5H |
InChI Key |
SYVBWJJEVOUBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


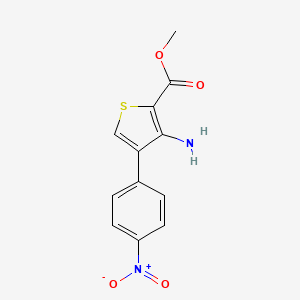
![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)

![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
